OTX008 - 286936-40-1

OTX008

Catalog Number: EVT-277910
CAS Number: 286936-40-1
Molecular Formula: C52H72N8O8
Molecular Weight: 937.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OTX008, also known as Calixarene 0118, PTX-008, OTX008, or OTX-008, is a synthetic, non-peptidic, calix[4]arene derivative designed as a topomimetic of Anginex, a galectin-1-targeting angiostatic peptide []. It is classified as a galectin-1 inhibitor and has been investigated for its anti-angiogenic and antitumor potential in various preclinical cancer models []. OTX008 interacts with galectin-1, a multifunctional carbohydrate-binding protein often overexpressed in tumor cells, and disrupts its function in tumor cell proliferation, apoptosis, angiogenesis, and immune evasion [, ].

Synthesis Analysis

The synthesis of alkyne-functionalized calix[4]arene precursors of OTX008 and the corresponding cold 2-[F]fluoroethyltriazole reference compounds starts from tetrahydroxycalix[4]arene []. These are then purified to a purity greater than 99%. While detailed synthetic procedures for OTX008 itself are not explicitly described in the provided papers, the synthesis of radiolabeled analogs using click chemistry suggests a multistep process involving modifications to the calix[4]arene core structure.

Chemical Reactions Analysis

OTX008 has been shown to participate in chemical reactions related to radiolabeling for imaging studies. A click chemistry approach involving a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between 2-[F]fluoroethylazide and an alkyne-functionalized OTX008 analog has been successfully employed to synthesize a radiolabeled version of the compound [].

Mechanism of Action

OTX008 functions as an allosteric inhibitor of galectin-1, meaning it binds to a site distinct from the carbohydrate-binding site of the lectin and induces a conformational change that disrupts its ability to bind to carbohydrates []. This disruption of galectin-1 activity affects multiple downstream pathways involved in tumorigenesis. For example, OTX008 has been shown to:

  • Inhibit galectin-1 expression: OTX008 induces galectin-1 oxidation followed by proteasomal degradation, leading to the downregulation of galectin-1 protein levels [, ].
  • Block cell cycle progression: OTX008 causes G2/M cell cycle arrest in several cancer cell lines by inhibiting MAPK signaling and modulating cell cycle regulatory proteins [].
  • Inhibit angiogenesis: By targeting galectin-1, OTX008 disrupts galectin-1's interaction with neuropilin-1, a receptor involved in angiogenesis. This leads to a decrease in vascular endothelial growth factor receptor 2 (VEGFR2) signaling and inhibits tumor angiogenesis [, ].
  • Enhance cytotoxic drug activity: OTX008 has demonstrated synergistic effects with several cytotoxic and targeted agents, including cisplatin, oxaliplatin, 5-FU, gemcitabine, and sunitinib, in various cancer cell lines [, , , ].
  • Modulate immune responses: OTX008 may influence the immune microenvironment within tumors by affecting immune cell infiltration [].
Applications
  • Preclinical cancer research: OTX008 has shown promising antitumor activity in various preclinical models, including human tumor xenografts [, , ]. It has been investigated for its potential in treating different types of cancer, such as:

    • Head and neck squamous cell carcinoma (HNSCC): OTX008 has been shown to improve tumor oxygenation via vessel normalization and inhibit tumor growth in HNSCC models [].
    • Glioblastoma: OTX008 enhances the efficacy of radiotherapy in glioblastoma models, suggesting potential for combination therapy [, , ].
    • Ovarian cancer: OTX008 inhibits tumor growth and angiogenesis in ovarian cancer xenograft models [, ].
    • Colon cancer: OTX008 potentiates the effects of cytotoxic drugs in colon cancer cell lines [].
    • Thyroid cancer: OTX008 exhibits anti-cancer effects in vitro and in vivo in thyroid cancer models, demonstrating its potential as a therapeutic agent for this cancer type [].
    • Hepatocellular carcinoma (HCC): OTX008, in combination with PIK3CA inhibitors, exhibits synergistic cytotoxicity in HCC cell lines, highlighting a potential therapeutic strategy [].
    • Lung fibrosis: OTX008 attenuates lung fibroblast activation and proliferation in lung fibrosis models, suggesting a potential therapeutic role in this fibrotic disease [].
  • Retinal neovascularization research: OTX008 has shown potential in inhibiting retinal neovascularization in models of oxygen-induced retinopathy, suggesting its applicability in treating retinal angiogenic diseases [, ].

  • Immune response modulation research: OTX008 may enhance the immunogenicity of tumor cells and modulate immune cell infiltration in tumor models, indicating its potential role in cancer immunotherapy [, ].
  • Drug delivery research: Efforts have been made to develop drug delivery systems to overcome the low solubility of OTX008. One approach involves the formation of a ternary complex with sulfobutylated β-cyclodextrin (SBECD) and chrysin, which significantly enhances the solubility of both OTX008 and chrysin, offering a potential strategy for improved delivery and therapeutic efficacy [, ].
  • Mechanistic studies: OTX008 has been instrumental in elucidating the role of galectin-1 in different cellular processes, including signal transduction, cell cycle regulation, and apoptosis [, , ].
Future Directions
  • Clinical trials: OTX008 is currently in Phase I clinical trials, but further clinical studies are needed to fully evaluate its safety, efficacy, and optimal dosing regimens [, , ].

Compound Description: Anginex is a synthetic 33-amino acid peptide with antiangiogenic properties. It acts as a galectin-1 targeting agent. [, , ]

Relevance: OTX008 is a non-peptidic topomimetic of Anginex, designed to mimic its galectin-1 targeting activity but with improved drug-like properties. [, ] While both compounds exhibit antiangiogenic effects, OTX008 has been investigated for its potential as a small molecule inhibitor with better pharmacological characteristics. [, ]

Calixarene 0118

Compound Description: Calixarene 0118 is a macrocyclic compound belonging to the calixarene family. It is designed to bind to the amphipathic β-sheet conformation of galectin-1. [, ]

Relevance: Calixarene 0118 is the same compound as OTX008. The papers use both names interchangeably to refer to the same molecule. [, ]

N-acetylcysteine

Compound Description: N-acetylcysteine is a well-known antioxidant agent. []

Relevance: N-acetylcysteine was used in experiments to investigate the mechanism of action of OTX008. The study found that N-acetylcysteine counteracted the downregulation of galectin-1 protein levels induced by OTX008, suggesting that OTX008 might exert its effects through a mechanism involving the oxidation of galectin-1. []

Tempol

Compound Description: Tempol is a synthetic antioxidant with potential therapeutic benefits in various diseases. []

Relevance: Similar to N-acetylcysteine, Tempol was used as an antioxidant to explore the mechanism of action of OTX008. The study found that Tempol also counteracted the downregulation of galectin-1 protein levels caused by OTX008, supporting the hypothesis that OTX008 might work by promoting the oxidation of galectin-1. []

Compound Description: Coenzyme Q10 is a naturally occurring antioxidant crucial for cellular energy production. []

Relevance: Coenzyme Q10 was another antioxidant used to investigate the mechanism of OTX008. Like N-acetylcysteine and Tempol, Coenzyme Q10 was found to counteract the effects of OTX008 on galectin-1 expression, further supporting the involvement of oxidative mechanisms in OTX008's mode of action. []

α-mercaptoethanol

Compound Description: α-mercaptoethanol is a strong reducing agent often used in biochemical and molecular biology research. []

Relevance: α-mercaptoethanol was used in combination with OTX008 to further elucidate the role of oxidation in OTX008's mechanism. The study showed that α-mercaptoethanol could counteract the downregulation of galectin-1 protein levels induced by OTX008, adding further evidence to the hypothesis that OTX008 might induce oxidation of galectin-1 as part of its mechanism of action. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used as an anticancer drug. []

Relevance: Bortezomib was employed to investigate whether proteasomal degradation was involved in the OTX008-mediated downregulation of galectin-1. Pretreatment with bortezomib prevented the decrease in galectin-1 protein levels caused by OTX008, indicating that the proteasome system plays a role in degrading the potentially oxidized galectin-1 induced by OTX008. []

Sulfobutylated β-cyclodextrin (SBECD)

Compound Description: SBECD is a cyclic oligosaccharide used as a solubilizer and drug delivery vehicle. [, ]

Relevance: While not directly related to the mechanism of action of OTX008, SBECD has been investigated for its ability to enhance the solubility of both chrysin and OTX008, allowing for their combined delivery. [, ] This strategy may improve the therapeutic potential of chrysin and OTX008 for diseases like diabetic cardiomyopathy. []

Properties

CAS Number

286936-40-1

Product Name

Otx-008

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide

Molecular Formula

C52H72N8O8

Molecular Weight

937.2 g/mol

InChI

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64)

InChI Key

VKOZKTMXYPDPOI-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

OTX-008; OTX 008; OTX008; PTX008; PTX-008; PTX 008; calixarene 0118; N(2dimethylamino)ethyl)acetamidyl calix4arene.

Canonical SMILES

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.